H-GLY-LEU-OME HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIUAHNCGNJCML-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of H-GLY-LEU-OME HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of Glycyl-L-Leucine methyl ester hydrochloride (H-GLY-LEU-OME HCl), a dipeptide derivative of significant interest in biochemical research and as a building block in synthetic peptide chemistry. We will delve into its molecular architecture, outline a robust synthetic pathway with mechanistic insights, and provide a comprehensive guide to its characterization.

Deconstructing the Molecular Architecture of this compound

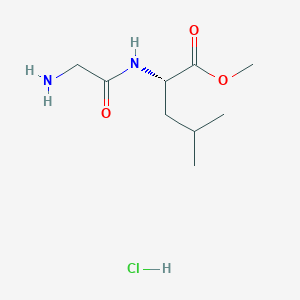

This compound is a dipeptide methyl ester composed of the amino acids glycine and L-leucine. Its structure is characterized by a peptide bond linking the carboxyl group of glycine to the amino group of L-leucine. The C-terminus of the leucine residue is modified into a methyl ester, and the entire molecule is presented as a hydrochloride salt of the N-terminal amino group of glycine.

-

Glycine (Gly): The simplest amino acid, glycine, provides the N-terminal residue. Its lack of a side chain offers conformational flexibility to the peptide backbone.

-

L-Leucine (Leu): This amino acid contributes a hydrophobic isobutyl side chain, which can influence the molecule's solubility and interactions with nonpolar environments. The "L" designation refers to the stereochemistry at the alpha-carbon, which is the naturally occurring isomer in proteins.

-

Methyl Ester (-OME): The esterification of the C-terminal carboxylic acid with a methyl group serves multiple purposes. In synthetic chemistry, it acts as a protecting group, preventing the carboxyl group from participating in unwanted side reactions during peptide coupling.[1][2] In biological contexts, esterification can increase the lipophilicity of the molecule, potentially aiding in its transport across cell membranes.

-

Hydrochloride (HCl): The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous solutions. The protonated N-terminal amine improves its handling as a solid and facilitates its use in subsequent synthetic steps.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of Glycyl-L-Leucine methyl ester hydrochloride.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Rationale

The synthesis of this compound is a classic example of dipeptide synthesis, requiring a strategic application of protecting groups to ensure the formation of the correct peptide bond. The overall workflow involves the protection of the N-terminus of glycine and the C-terminus of leucine, followed by a coupling reaction and subsequent deprotection.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocol

Materials:

-

Glycine

-

L-Leucine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA) or HCl in dioxane (4M)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1a: N-protection of Glycine (Formation of Boc-Gly-OH)

-

Dissolve Glycine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-Gly-OH as a white solid.

Causality: The Boc protecting group is essential to prevent the amino group of glycine from reacting with the activated carboxyl group of another glycine molecule or with itself during the coupling step. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Step 1b: C-terminal Protection of L-Leucine (Formation of H-Leu-OMe·HCl)

-

Suspend L-Leucine in anhydrous methanol.

-

Cool the suspension to -10 °C and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring, or add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain H-Leu-OMe·HCl as a white solid.

Causality: The esterification of the carboxylic acid of leucine prevents it from reacting with the amino group of another leucine molecule. The use of thionyl chloride or HCl in methanol is a standard and efficient method for this transformation. The hydrochloride salt is the stable product under these acidic conditions.

Step 2: Peptide Coupling (Formation of Boc-Gly-Leu-OMe)

-

Dissolve Boc-Gly-OH (1 equivalent), H-Leu-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and add N,N'-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add DCC or EDC (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) precipitate (if DCC is used).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Boc-Gly-Leu-OMe.

Causality: DCC or EDC are coupling reagents that activate the carboxylic acid of Boc-Gly-OH to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate.

Step 3: N-terminal Deprotection (Formation of this compound)

-

Dissolve the purified Boc-Gly-Leu-OMe in a minimal amount of DCM.

-

Add an excess of 4M HCl in dioxane or a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Triturate the resulting oil or solid with diethyl ether to precipitate the product.

-

Filter and dry the white solid to obtain this compound.

Causality: The Boc group is labile under acidic conditions. TFA or a strong solution of HCl in an organic solvent cleaves the tert-butyl carbamate to release the free amine, which is then protonated by the excess acid to form the stable hydrochloride salt.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₉ClN₂O₃ |

| Molecular Weight | 238.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and DMSO. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted, in D₂O)

-

δ ~0.9 ppm (d, 6H): Two methyl groups of the leucine side chain.

-

δ ~1.5-1.7 ppm (m, 3H): The β and γ protons of the leucine side chain.

-

δ ~3.7 ppm (s, 3H): The methyl ester protons.

-

δ ~3.9 ppm (s, 2H): The α-protons of the glycine residue.

-

δ ~4.3 ppm (t, 1H): The α-proton of the leucine residue.

¹³C NMR Spectroscopy (Predicted, in D₂O)

-

δ ~21-23 ppm: The two methyl carbons of the leucine side chain.

-

δ ~25 ppm: The γ-carbon of the leucine side chain.

-

δ ~40-42 ppm: The β-carbon of the leucine side chain.

-

δ ~43 ppm: The α-carbon of the glycine residue.

-

δ ~52 ppm: The α-carbon of the leucine residue.

-

δ ~53 ppm: The methyl ester carbon.

-

δ ~170-172 ppm: The carbonyl carbon of the glycine residue (peptide bond).

-

δ ~175-177 ppm: The carbonyl carbon of the leucine residue (ester).

Mass Spectrometry (Electrospray Ionization - ESI-MS)

The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated form of the free base (C₉H₁₈N₂O₃).

-

Calculated m/z for [C₉H₁₉N₂O₃]⁺: 203.14

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry would reveal characteristic fragmentation patterns for peptides. Key expected fragments include:

-

b-ions: Formed by cleavage of the peptide bond from the C-terminus. The b₂ ion (Gly-Leu) would be a prominent fragment.

-

y-ions: Formed by cleavage of the peptide bond from the N-terminus with charge retention on the C-terminal fragment. The y₁ ion (Leu-OMe) would be another significant fragment.

-

Loss of the methyl ester group (-OCH₃) and subsequent loss of carbon monoxide (-CO).

Applications in Research and Development

This compound serves as a valuable tool in several areas of scientific research:

-

Peptide Synthesis: It is a fundamental building block for the synthesis of more complex peptides and peptidomimetics. The free N-terminus allows for further elongation of the peptide chain.

-

Enzyme Substrate Studies: Dipeptide esters can be used as substrates to study the activity and specificity of proteases and peptidases.

-

Drug Delivery Research: The ester modification can influence the pharmacokinetic properties of peptide-based drugs, and this molecule can be used in studies aimed at improving drug absorption and stability.

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. By understanding its fundamental properties and the rationale behind its synthesis, researchers can effectively utilize this dipeptide derivative in a wide range of applications, from fundamental biochemical studies to the development of novel therapeutic agents. The protocols and data presented herein serve as a robust foundation for the successful application of this compound in the laboratory.

References

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Synthesis of (a) Boc-Leu-Gly-OMe. PrepChem.com. [Link]

- Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][1]

Sources

Technical Guide: H-Gly-Leu-OMe HCl (Glycyl-L-Leucine Methyl Ester Hydrochloride)

[1]

Executive Summary

H-Gly-Leu-OMe HCl (CAS: 4249-25-6) is a dipeptide methyl ester hydrochloride salt primarily utilized as a synthetic intermediate in peptide chemistry and as a probe for lysosomal cysteine proteases, specifically Cathepsin C (Dipeptidyl Peptidase I) .

While structurally homologous to the potent lysosomotropic agent Leu-Leu-OMe (LLOMe), H-Gly-Leu-OMe exhibits distinct biochemical behavior. Unlike LLOMe, which undergoes rapid Cathepsin C-mediated polymerization to induce lysosomal membrane permeabilization (LMP) and apoptosis in cytotoxic lymphocytes, H-Gly-Leu-OMe serves as a critical specificity control or alternative substrate in enzymatic assays. It is widely used to delineate the substrate specificity of the papain-like cysteine protease family and as a building block in the synthesis of complex bioactive peptides and rotaxanes.

Part 1: Chemical Identity & Physicochemical Properties[2]

Core Identification Data

| Parameter | Technical Specification |

| Chemical Name | Glycyl-L-leucine methyl ester hydrochloride |

| Common Synonyms | H-Gly-Leu-OMe[1][2][3][4][5][6] · HCl; Methyl glycyl-L-leucinate HCl |

| CAS Number | 4249-25-6 |

| Molecular Formula | C |

| Molecular Weight | 238.71 g/mol |

| MDL Number | MFCD00190923 |

| PubChem CID | N/A (Salt form often unindexed; Free base: ~202.25 Da) |

Physicochemical Characteristics

-

Appearance: White to off-white lyophilized powder.

-

Solubility: Highly soluble in Water (>50 mg/mL), Methanol , and DMSO . Sparingly soluble in non-polar organic solvents (Hexane, Et₂O).

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture leads to hydrolysis of the methyl ester, yielding the free acid (H-Gly-Leu-OH), which alters enzymatic kinetics.

-

pKa Values (Predicted):

- -Amine: ~7.8–8.2

-

Ester Hydrolysis Rate: pH > 8.5 accelerates spontaneous hydrolysis.

Part 2: Mechanism of Action & Biological Context

The Cathepsin C "Polymerization Switch"

The scientific significance of H-Gly-Leu-OMe lies in its interaction with Cathepsin C (DPPI) . Cathepsin C functions as a dipeptidyl transferase. It requires a free N-terminal

However, when presented with dipeptide esters at high concentrations, Cathepsin C can catalyze reverse proteolysis (transpeptidation) , polymerizing the esters into insoluble aggregates.

-

Leu-Leu-OMe (The Killer): Rapidly polymerized by Cathepsin C into

. These hydrophobic polymers accumulate in lysosomes, causing membrane rupture (LMP) and cell death. -

Gly-Leu-OMe (The Control): Although a substrate for Cathepsin C, the presence of the Glycine residue alters the hydrophobicity and packing of the resulting product. It typically exhibits significantly reduced or absent polymerization-induced toxicity compared to Leu-Leu-OMe. This makes it an essential tool for verifying that observed cytotoxicity in an experiment is due to polymerization and not just general lysosomotropism (weak base effect).

Pathway Visualization

The following diagram illustrates the divergent fates of dipeptide esters within the lysosome.

Figure 1: Differential processing of H-Gly-Leu-OMe by lysosomal Cathepsin C. Unlike Leu-Leu-OMe, the Gly-Leu variant favors hydrolysis or soluble oligomers, avoiding the massive lysosomal rupture associated with LLOMe toxicity.

Part 3: Experimental Applications & Protocols

Protocol A: Cathepsin C Activity/Specificity Assay

This protocol uses H-Gly-Leu-OMe as a competitive substrate or to study transferase activity.

Reagents:

-

Buffer: 50 mM Sodium Citrate/Phosphate, pH 5.5 (Optimum for Cathepsin C).

-

Activator: 2 mM DTT and 50 mM NaCl (Halide ions are obligate activators of Cathepsin C).

-

Enzyme: Recombinant Human Cathepsin C or Lysosomal lysate.

-

Substrate: this compound (Stock: 100 mM in Water).

Workflow:

-

Pre-incubation: Incubate Enzyme in Buffer + Activator for 5 minutes at 37°C to reduce the active site cysteine.

-

Initiation: Add this compound to a final concentration of 5–20 mM.

-

Reaction: Incubate for 30–60 minutes at 37°C.

-

Analysis (HPLC):

-

Quench reaction with 1% TFA.

-

Inject onto C18 Reverse-Phase column.[8]

-

Gradient: 5% to 60% Acetonitrile in 0.1% TFA.

-

Detection: Absorbance at 214 nm (Peptide bond).

-

Output: Monitor disappearance of the ester peak (RT ~12 min) and appearance of the free acid (Gly-Leu-OH) or potential oligomers ((Gly-Leu)₂).

-

Protocol B: Synthesis of Cyclic Peptides (Building Block)

H-Gly-Leu-OMe is frequently used as the C-terminal component in the synthesis of cyclic peptides (e.g., Segetalin D analogs) due to the steric flexibility of Glycine and the hydrophobicity of Leucine.

Standard Coupling Protocol:

-

Dissolution: Dissolve 1.0 eq of this compound in DMF.

-

Neutralization: Add 1.0 eq of DIPEA (N,N-Diisopropylethylamine) to free the amine. Critical: Do not use excess base for long periods to avoid ester hydrolysis.

-

Activation: Add 1.0 eq of N-protected amino acid (e.g., Boc-Pro-OH) + 1.1 eq HATU.

-

Reaction: Stir at Room Temp for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.

Part 4: Handling, Stability & Storage

Stability Matrix

| Condition | Stability Status | Recommendation |

| Solid State (Dry) | Stable (>2 years) | Store at -20°C; Desiccate. |

| Aqueous Solution (pH < 7) | Moderate (Days) | Prepare fresh; keep on ice. |

| Aqueous Solution (pH > 8) | Unstable (Hours) | Avoid basic buffers; Ester hydrolyzes rapidly. |

| Cell Culture Media | Low (Hours) | Serum esterases may degrade the compound. |

Handling Precautions

-

Moisture Sensitivity: The HCl salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.

-

Safety: While less toxic than Leu-Leu-OMe, treat as a potential irritant. Wear standard PPE (Gloves, Goggles).

-

Verification: Always verify identity via Mass Spectrometry (ESI-MS) before critical experiments. Expect an [M+H]+ peak at 203.1 Da (Free base mass + H).

References

-

ChemicalBook. (2024). This compound (CAS 4249-25-6) Technical Data. Retrieved from

-

Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester. PNAS, 82(8), 2468–2472. (Establishes the mechanism of dipeptide ester polymerization and the specificity of Leu-Leu-OMe vs. analogs). Retrieved from

-

BLD Pharm. (2024). Product Analysis: this compound. Retrieved from

-

McGuire, M. J., & Thiele, D. L. (1992). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Journal of Immunology. (Differentiates substrate specificity for Cathepsin C). Retrieved from

Sources

- 1. This compound | 4249-25-6 [chemicalbook.com]

- 2. 4249-25-6|H-Gly-Leu-OMe.HCl|BLD Pharm [bldpharm.com]

- 3. Gly-Leu-OMe·HCl,二肽和三肽(含环肽)肽库产品-多肽、多肽合成服务,楚肽生物 - 楚肽生物科技 [apeptides.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pnas.org [pnas.org]

- 6. Cathepsin and Thiol Protease Substrates › PeptaNova [peptanova.de]

- 7. biosynth.com [biosynth.com]

- 8. Kinetics and Thermodynamics of Type VIII β-Turn Formation: A CD, NMR, and Microsecond Explicit Molecular Dynamics Study of the GDNP Tetrapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of H-GLY-LEU-OME HCl in Peptide Synthesis & Biopolymer Engineering

Executive Summary

H-GLY-LEU-OME HCl (Glycyl-L-Leucine Methyl Ester Hydrochloride) is a specialized dipeptide derivative serving as a critical intermediate in enzymatic peptide synthesis (chemo-enzymatic polymerization) and liquid-phase peptide synthesis (LPPS) . Unlike simple amino acid esters, this dipeptide acts as a specific substrate for Cathepsin C (Dipeptidyl Peptidase I) , enabling the rapid synthesis of periodic polypeptides, specifically Poly(Gly-Leu) . Furthermore, it functions as a stable, C-terminally protected building block for the assembly of elastin-like peptides and supramolecular structures (e.g., peptide rotaxanes).

This guide details the physicochemical properties, enzymatic polymerization mechanisms, and synthetic protocols required to utilize this compound effectively in drug development and biomaterials research.

Part 1: Chemical Profile & Stability Mechanisms

Physicochemical Properties

The hydrochloride salt form (HCl) is critical for the stability of this dipeptide. Free dipeptide methyl esters are prone to spontaneous diketopiperazine (DKP) formation , a cyclization reaction that renders the peptide useless for further coupling.

| Property | Specification | Technical Significance |

| Chemical Name | Glycyl-L-Leucine Methyl Ester Hydrochloride | Substrate identity |

| Sequence | H-Gly-Leu-OMe[1] · HCl | N-terminal Glycine reduces steric hindrance; C-terminal Methyl Ester activates for aminolysis. |

| Molecular Weight | ~238.7 g/mol (Salt) | Precise stoichiometry required for polymerization. |

| Solubility | High in H₂O, MeOH, DMF | Essential for homogeneous enzymatic catalysis. |

| Stability | Hygroscopic; Store at -20°C | Prevents hydrolysis of the methyl ester and DKP cyclization. |

The Diketopiperazine (DKP) Risk

In neutral or basic solution, the N-terminal amine of H-Gly-Leu-OMe can nucleophilically attack its own C-terminal ester carbonyl.

-

Mechanism: Intramolecular aminolysis.

-

Prevention: The HCl salt maintains the amine in a protonated state (

), preventing nucleophilic attack. Protocol Note: Neutralize the salt (with TEA or DIPEA) only immediately prior to the coupling reaction.

Part 2: Enzymatic Polymerization (Cathepsin C)

The most distinct application of this compound is its role as a monomer for Cathepsin C (Dipeptidyl Transferase) . This enzyme does not merely hydrolyze the ester; under specific pH conditions, it catalyzes transpeptidation , linking dipeptide units to form insoluble periodic polypeptides.

Mechanism of Action

Cathepsin C requires a free N-terminal amine and a hydrophobic penultimate residue (Leucine fits this perfectly). The reaction proceeds via an acyl-enzyme intermediate.

-

Step 1 (Acylation): Enzyme attacks H-Gly-Leu-OMe, releasing Methanol (MeOH) and forming H-Gly-Leu-Enzyme.

-

Step 2 (Aminolysis): The amine of another H-Gly-Leu-OMe molecule attacks the acyl-enzyme.

-

Result: Formation of tetrapeptide H-Gly-Leu-Gly-Leu-OMe.

-

Propagation: The cycle repeats, yielding Poly(Gly-Leu) .

Visualization of Signaling/Reaction Pathway

Caption: Cathepsin C catalyzes the polymerization of H-Gly-Leu-OMe via an acyl-enzyme intermediate. High concentration and slightly acidic pH favor aminolysis (polymerization) over hydrolysis.

Experimental Protocol: Synthesis of Poly(Gly-Leu)

Objective: Synthesize periodic Poly(Gly-Leu) using this compound and Cathepsin C (Beef Spleen).

-

Buffer Preparation: Prepare 0.1M Phosphate Buffer (pH 6.8) containing 5mM 2-Mercaptoethanol (activator for cysteine proteases) and 1mM EDTA.

-

Substrate Solution: Dissolve this compound (0.2 M final concentration) in the buffer.

-

Note: High substrate concentration is crucial to favor the bimolecular aminolysis reaction over unimolecular hydrolysis.

-

-

Enzyme Addition: Add Cathepsin C (approx. 1 unit/mL).

-

Incubation: Incubate at 37°C for 2-4 hours.

-

Observation: The solution will become turbid as Poly(Gly-Leu) precipitates (due to hydrophobic beta-sheet aggregation).

-

Termination: Centrifuge the precipitate. Wash with water and ethanol to remove enzyme and unreacted monomer.

-

Analysis: Verify by IR spectroscopy (Amide I/II bands typical of beta-sheets) or MALDI-TOF.

Part 3: Synthetic Utility in Liquid Phase Peptide Synthesis (LPPS)

Beyond enzymatic work, this compound is a robust building block for chemical synthesis, particularly for Elastin-Like Polypeptides (ELPs) and Fragment Condensation .

Why Use this compound?

-

C-Terminal Protection: The methyl ester (OMe) protects the carboxylic acid, allowing activation of the N-terminus of the incoming amino acid.

-

Solubility: The methyl ester is more soluble in organic solvents (DCM, DMF) than the free acid or benzyl esters, facilitating solution-phase coupling.

-

Deprotection: The OMe group is easily removed by mild saponification (NaOH/MeOH) or hydrazinolysis (yielding the hydrazide for azide coupling).

Protocol: Fragment Condensation (Boc-Chemistry)

Scenario: Coupling Boc-Tyr(Bzl)-OH to H-Gly-Leu-OMe to form a tripeptide.

-

Neutralization (In Situ):

-

Dissolve this compound (1.0 equiv) in DMF/DCM (1:1).

-

Add N-Methylmorpholine (NMM) or DIPEA (1.0 equiv) at 0°C. Do not excess base to avoid racemization of Leucine.

-

-

Activation:

-

In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (1.1 equiv) and HOBt (1.2 equiv) in DMF.

-

Add EDC[2]·HCl or DCC (1.1 equiv) and stir for 15 min at 0°C.

-

-

Coupling:

-

Add the activated Boc-amino acid solution to the neutralized H-Gly-Leu-OMe solution.

-

Stir at 0°C for 1 hour, then Room Temperature for 12 hours.

-

-

Work-up:

-

Evaporate solvent.[3] Dissolve residue in EtOAc.

-

Wash sequence: 5% citric acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Part 4: References

-

Mechanism of Cathepsin C Polymerization:

-

Title: The mechanism of the polymerization of dipeptide amides by Cathepsin C.

-

Source: Journal of Biological Chemistry.

-

URL:[Link]

-

-

Synthesis of Elastin-Like Peptides:

-

Title: Molecular dynamics study of the conformational behavior of a representative elastin building block: Boc-Gly-Val-Gly-Gly-Leu-OMe.

-

Source: Biopolymers (Wiley).

-

URL:[Link]

-

-

Rotaxane Synthesis using Gly-Leu-OMe:

-

Lysosomotropic Agents (Contextual Reference):

Sources

Methodological & Application

H-GLY-LEU-OME HCL: A Potent Inducer of Lysosomal Apoptosis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Leu-OMe HCl, also commonly referred to as L-Leucyl-L-leucine methyl ester (LeuLeuOMe), is a lysosomotropic dipeptide derivative that serves as a powerful tool for inducing apoptosis in specific cell populations. Its unique mechanism of action, which hinges on the enzymatic activity within the lysosome, makes it a valuable agent for studying lysosomal cell death pathways and for potential therapeutic applications, particularly in immunology and oncology. This guide provides an in-depth overview of the mechanism of this compound, detailed protocols for its application, and a summary of effective concentrations in various cell lines.

Mechanism of Action: The Lysosome as a Trigger for Apoptosis

This compound is a cell-permeable compound that selectively accumulates in the acidic environment of lysosomes. The induction of apoptosis by this compound is not a direct action of the molecule itself but rather a consequence of its intracellular conversion into a cytotoxic polymer. This process can be broken down into the following key steps:

-

Cellular Uptake and Lysosomal Accumulation: this compound readily crosses the plasma membrane and concentrates within the lysosomal compartment, a phenomenon driven by the low pH of these organelles.

-

Enzymatic Conversion: Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, plays a crucial role. DPPI catalyzes the polymerization of this compound into a larger, membranolytic compound, (LeuLeu)n-OMe, where n is typically greater than 3.[1][2] The sensitivity of a cell to this compound is directly correlated with its intracellular concentration of DPPI.[2] This explains the high susceptibility of certain immune cells, such as cytotoxic T lymphocytes and natural killer (NK) cells, which are rich in this enzyme.[2]

-

Lysosomal Membrane Permeabilization (LMP): The resulting (LeuLeu)n-OMe polymer has detergent-like properties and disrupts the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[1] This breach causes the release of lysosomal hydrolases, including various cathepsins, into the cytosol.

-

Initiation of the Apoptotic Cascade: The release of these proteases into the cytoplasm initiates a cascade of events that culminate in apoptosis. A key event is the activation of the pro-apoptotic Bcl-2 family member, Bid, through cleavage by cathepsins. Truncated Bid (tBid) then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

-

Caspase Activation and Execution of Apoptosis: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3.[1] Activated caspase-3 is responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

Caption: this compound apoptosis pathway.

Quantitative Data Summary

The effective concentration of this compound required to induce apoptosis varies significantly depending on the cell type, which is largely attributed to the differential expression of DPPI. The following table summarizes reported effective concentrations and IC50 values for various cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.1 - 1 mM | 4 - 8 hours | Induction of apoptosis, DNA fragmentation | [1] |

| Jurkat | Human T-cell Leukemia | Not specified | Not specified | Susceptible to apoptosis induction | [3] |

| U-937 | Human Histiocytic Lymphoma | 0.1 - 5 mM | Not specified | Induction of apoptosis | [4][5] |

| THP-1 | Human Monocytic Leukemia | 0.1 - 5 mM | Not specified | Induction of apoptosis | [4] |

| Human Cytotoxic T Lymphocytes | Primary Immune Cells | Not specified | Not specified | High sensitivity to apoptosis | [2] |

| Human Monocytes | Primary Immune Cells | Not specified | Not specified | High sensitivity to apoptosis | [6] |

| Human B cells | Primary Immune Cells | Not specified | Not specified | Resistant to apoptosis | [6] |

| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified | Apoptosis induction | [7] |

| SH-SY5Y | Human Neuroblastoma | Not specified | Not specified | Apoptosis induction | [7] |

| U-87 MG | Human Glioblastoma | 0.1 - 5 mM | Not specified | Cell death | [4] |

| HeLa | Human Cervical Cancer | 0.1 - 5 mM | Not specified | Cell death | [4] |

| HEK293 | Human Embryonic Kidney | 0.1 - 5 mM | Not specified | Cell death | [4] |

| T. brucei | Protozoan Parasite | IC50: 16.8 µM | 24 hours | Cell death | [8] |

Experimental Protocols

The following protocols provide a general framework for inducing apoptosis with this compound and assessing the apoptotic response. It is recommended to optimize these protocols for your specific cell line and experimental setup.

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the basic steps for treating cultured cells with this compound to induce apoptosis.

Materials:

-

This compound

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture flasks or plates

-

Sterile, nuclease-free water or PBS for reconstitution

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Culture:

-

Culture your cells of interest in the appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.

-

-

Preparation of this compound Stock Solution:

-

Rationale: A concentrated stock solution allows for accurate and consistent dosing across experiments.

-

Dissolve this compound in sterile, nuclease-free water or PBS to a stock concentration of 100 mM.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

For adherent cells, seed them in multi-well plates at a density that will allow for optimal growth and treatment.

-

For suspension cells, adjust the cell density to the desired concentration in a new culture flask or multi-well plate. A typical starting density is 0.5 - 1 x 10^6 cells/mL.

-

-

Treatment with this compound:

-

Rationale: A dose-response and time-course experiment is crucial to determine the optimal conditions for your cell line.

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same volume of water or PBS used to dissolve the compound).

-

Incubate the cells for various time points (e.g., 2, 4, 6, 8, 24 hours).

-

-

Harvesting Cells:

-

For suspension cells, gently pipette the cell suspension and transfer to a centrifuge tube.

-

For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle method like trypsinization or a cell scraper. Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in PBS for downstream analysis.

-

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Treated and control cells from Protocol 1

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest the cells as described in Protocol 1, Step 5.

-

Wash the cells once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of the key executioner caspase, caspase-3, as an indicator of apoptosis.

Materials:

-

Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or DEVD-AFC)

-

Treated and control cells from Protocol 1

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest the cells as described in Protocol 1, Step 5.

-

Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Rationale: Normalizing the caspase activity to the total protein concentration ensures accurate comparisons between samples.

-

Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

Adjust the volume of each lysate with lysis buffer to equalize the protein concentration.

-

-

Caspase-3 Activity Measurement:

-

Add 50-100 µg of protein from each cell lysate to a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer containing DTT to each well.

-

Add 5 µL of the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

-

Data Analysis:

-

Compare the caspase-3 activity in the treated samples to the untreated control. An increase in activity is indicative of apoptosis.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying this compound-induced apoptosis.

Caption: General experimental workflow.

References

-

Characterization of LLOMe‐induced apoptosis in different cell lines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Uchimoto, T., Nohara, H., Kamehara, R., Iwamura, M., Watanabe, N., & Kobayashi, Y. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. Apoptosis, 4(5), 357–362. [Link]

-

Oh-ishi, K., Uchimoto, T., Kobayashi, Y., & Watanabe, N. (2000). Cell-type specificity of l-leucyl l-leucine methyl ester. Journal of Leukocyte Biology, 67(3), 360-366. [Link]

-

Lumb, J. H., Dang, H., & Engman, D. M. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. PeerJ, 3, e1143. [Link]

-

The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death. (2020). National Center for Biotechnology Information. [Link]

-

The lysosomotropic agent LeuLeuOMe triggers apoptosis in different cell lines. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

IC 50 values for different cancer cell lines with various mutant p53 status. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Overcoming apoptotic resistance afforded by Bcl-2 in lymphoid tumor cells: a critical role for dexamethasone. (2022). National Center for Biotechnology Information. [Link]

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. The Journal of Immunology, 144(1), 280-288. [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

-

Blood treatment influences the yield of apoptotic lymphocytes after maximal exercise. (2004). PubMed. [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. [Link]

-

Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity. (2002). PubMed. [Link]

-

Cell viability curves and calculated IC50 values of cancer cell lines with different integrin αVβ3 receptor level of expression after 72 h of continuous treatment with the conjugate 2, free drug MMAE, and free ligand. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism. (1994). PubMed. [Link]

-

Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. (1990). PubMed. [Link]

Sources

- 1. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to Inducing and Analyzing Lysosomal Membrane Permeabilization using L-Leucyl-L-Leucine Methyl Ester (LLOMe)

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Forward: This guide provides a comprehensive overview and detailed protocols for utilizing the lysosomotropic agent L-Leucyl-L-Leucine methyl ester (LLOMe) to study lysosomal function. While the initial query referenced H-Gly-Leu-OMe HCl, the established and extensively documented dipeptide for inducing lysosomal membrane permeabilization is L-Leucyl-L-Leucine methyl ester, commonly abbreviated as LLOMe or H-Leu-Leu-OMe HCl.[1][2] To ensure scientific accuracy and provide actionable protocols, this document will focus exclusively on LLOMe, the validated tool for this application.

Introduction: The Lysosome as a Nexus of Cellular Fate

Lysosomes are dynamic, membrane-bound organelles essential for cellular homeostasis, serving as the primary sites for the degradation and recycling of macromolecules.[3] Their acidic lumen is filled with a potent cocktail of hydrolases. The integrity of the lysosomal membrane is therefore paramount; a breach in this barrier, a process known as Lysosomal Membrane Permeabilization (LMP), can unleash these enzymes into the cytosol, initiating a cascade of events that can culminate in programmed cell death.[3][4]

Studying the mechanisms and consequences of LMP is critical for understanding its role in various physiological and pathological processes, including cancer therapy, neurodegenerative diseases, and immune response.[3] LLOMe has emerged as a powerful and specific chemical tool to induce LMP in a controlled manner, allowing researchers to dissect the intricate signaling pathways that link lysosomal health to overall cellular viability.[5][6][7]

Mechanism of Action: How LLOMe Selectively Destroys Lysosomes

LLOMe is a cell-permeable dipeptide methyl ester that acts as a "smart bomb" for lysosomes. Its mechanism is a fascinating example of substrate-dependent toxicity, which unfolds in a series of precise steps.

-

Cellular Uptake and Lysosomal Accumulation: LLOMe readily crosses the plasma membrane and accumulates within the acidic environment of lysosomes, a characteristic of lysosomotropic agents.[6][8]

-

Enzymatic Conversion by Cathepsin C: Once inside the lysosome, LLOMe serves as a substrate for the resident thiol protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C.[9][10]

-

Polymerization and Membrane Disruption: Cathepsin C possesses a unique dipeptidyl transferase activity. At the slightly elevated pH that can occur upon initial lysosomal stress, it catalyzes the polymerization of LLOMe into larger, membranolytic structures, specifically (Leu-Leu)n-OMe where n≥3.[9][10] These polymers act as detergents, directly disrupting the integrity of the lysosomal membrane.[10]

-

Lysosomal Membrane Permeabilization (LMP): The formation of these polymers leads to the permeabilization of the lysosomal membrane, causing a loss of the proton gradient and the release of small molecules and lysosomal hydrolases, such as other cathepsins, into the cytosol.[7][11] This release is the trigger for downstream cellular events, including apoptosis and necrosis.[5][6]

This specific, enzyme-driven mechanism ensures that LLOMe's cytotoxic effects are initiated precisely within the lysosome, making it a highly selective tool for studying LMP.[9]

Caption: Mechanism of LLOMe-induced lysosomal membrane permeabilization.

Core Applications & Experimental Protocols

This section provides validated, step-by-step protocols for the most common applications of LLOMe in studying lysosomal function.

General Preparation & Best Practices

-

LLOMe Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of LLOMe hydrochloride in sterile water or PBS.[12] Store aliquots at -20°C for up to 6 months.[12] Thaw a fresh aliquot for each experiment to ensure consistent activity.

-

Cell-Type Variability: The sensitivity of cells to LLOMe is highly dependent on their expression level of Cathepsin C.[9] Myeloid cells, cytotoxic T-cells, and natural killer cells are often highly sensitive, while some non-hematopoietic cell lines may require higher concentrations.[13] It is crucial to perform a dose-response and time-course experiment for each new cell line.

| Parameter | Recommended Range | Notes |

| Cell Line | Varies (e.g., HeLa, Jurkat, Fibroblasts) | Sensitivity is cell-type dependent. |

| LLOMe Concentration | 0.25 mM - 5 mM | Perform a dose-response curve to find the optimal sub-lethal and lethal doses.[7][8] |

| Incubation Time | 15 min - 18 hours | Short times (15-60 min) for LMP assays; longer times for cell death analysis.[7][14] |

| Positive Control | Staurosporine (for apoptosis) | Useful for downstream cell death pathway analysis. |

| Negative Control | Vehicle (Water or PBS) | Essential for all experiments. |

| Inhibitor Control | Cathepsin C inhibitor (e.g., GF-DMK) | Pre-treatment can confirm the Cathepsin C-dependency of the observed effects.[7] |

Table 1: Recommended Experimental Parameters for LLOMe Treatment.

Protocol 1: Assessing LMP with Acridine Orange (AO)

Principle: Acridine Orange is a lysosomotropic weak base that fluoresces red/orange when highly concentrated in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.[12] Upon LMP, the lysosomal pH gradient is lost, causing AO to leak into the cytosol, resulting in a decrease in red fluorescence and an increase in diffuse green fluorescence.[6][12]

Caption: Workflow for assessing LMP using Acridine Orange.

Step-by-Step Protocol:

-

Cell Plating: Seed cells onto glass coverslips (for microscopy) or into appropriate plates (for flow cytometry) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of LLOMe, vehicle control, and other controls for the chosen duration.

-

Staining: Remove the treatment medium and add pre-warmed medium containing 1-5 µg/mL Acridine Orange. Incubate for 15 minutes at 37°C in the dark.[12]

-

Washing: Gently wash the cells twice with PBS or phenol-free medium to remove excess dye.[12]

-

Analysis:

-

Fluorescence Microscopy: Immediately image the cells. Intact lysosomes will appear as bright red/orange puncta. In cells with LMP, the red puncta will diminish or disappear, and the cytoplasm will show diffuse green fluorescence.

-

Flow Cytometry: Scrape and collect the cells. Analyze the cell population for a shift in fluorescence in the red channel (e.g., FL3). A decrease in red fluorescence intensity indicates LMP.

-

Protocol 2: The Galectin Puncta Assay (High-Sensitivity LMP Detection)

Principle: This assay is a highly sensitive method for detecting damaged lysosomes.[14] Galectins (e.g., Galectin-3) are cytosolic proteins that have an affinity for β-galactosides, which are normally sequestered on the luminal side of the lysosomal membrane. Upon membrane rupture, these glycans become exposed to the cytosol, recruiting Galectin-3, which then forms distinct puncta on the damaged lysosome.

Caption: Workflow for the Galectin Puncta immunofluorescence assay.

Step-by-Step Protocol:

-

Cell Culture: Seed cells on glass coverslips and allow them to adhere.

-

LLOMe Treatment: Treat cells with LLOMe for the desired time. This assay can detect LMP very early, so short time points (e.g., 15-60 minutes) are often sufficient.[14]

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]

-

Permeabilization: Wash off PFA and permeabilize the cells with a buffer containing 0.1% Triton X-100 in PBS for 15 minutes.[14]

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[14]

-

Primary Antibody: Incubate with a primary antibody against Galectin-3 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash cells, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides. Image using a confocal microscope. Untreated cells will show diffuse cytosolic galectin staining, while LLOMe-treated cells will display bright, distinct galectin puncta co-localizing with lysosomal markers like LAMP1.

Downstream Consequences: Linking LMP to Cell Death

The release of cathepsins from permeabilized lysosomes can activate multiple cell death pathways. A key event in lysosomal-mediated apoptosis is the cleavage of the pro-apoptotic Bcl-2 family protein Bid by cytosolic cathepsins. Truncated Bid (tBid) then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[11]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. L-Leucyl-L-Leucine methyl ester hydrobromide Datasheet DC Chemicals [dcchemicals.com]

- 3. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysosomal membrane permeabilization induces cell death in a mitochondrion-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]

- 14. protocols.io [protocols.io]

Technical Guide: In Vivo Application and Pharmacodynamics of H-Gly-Leu-OMe HCl

This is a comprehensive technical guide for the application of H-Gly-Leu-OMe HCl (Glycyl-L-leucine methyl ester hydrochloride) and related lysosomotropic dipeptide esters.

Important Scientific Note: While This compound is a substrate for Dipeptidyl Peptidase I (DPPI/Cathepsin C), the vast majority of literature regarding immune cell depletion and Graft-versus-Host Disease (GvHD) prevention utilizes its analog, L-Leucyl-L-Leucine methyl ester (Leu-Leu-OMe) . H-Gly-Leu-OMe is often used in structure-activity relationship studies or as a less potent analog. This protocol is designed to be applicable to the class of lysosomotropic dipeptide esters, with specific warnings regarding the efficacy and stability of the Gly-Leu variant compared to the Leu-Leu standard.

Executive Summary

This compound belongs to a class of lysosomotropic dipeptide esters used to selectively deplete cell populations possessing high lysosomal Dipeptidyl Peptidase I (DPPI/Cathepsin C) activity. These populations primarily include cytotoxic T lymphocytes (CTLs) , Natural Killer (NK) cells , monocytes/macrophages , and mast cells .

Unlike antibody-mediated depletion, which relies on surface markers, this method exploits intracellular enzymatic activity, resulting in the "suicide" of the target cell via lysosomal rupture.

Critical Application Constraint: Direct systemic in vivo administration (e.g., IV bolus) of simple dipeptide esters is highly discouraged due to rapid hydrolysis by serum esterases and non-specific systemic toxicity. The "In Vivo Application" of this compound is scientifically defined as an Ex Vivo Purging Protocol followed by in vivo adoptive transfer (e.g., Bone Marrow Transplantation), or Local Administration (e.g., Intraperitoneal) in specific compartmentalized models.

Mechanistic Foundation

The efficacy of this compound relies on a "Trojan Horse" mechanism. The compound itself is non-toxic until processed by the target cell's own enzymes.

Mechanism of Action (The Cathepsin C Pathway)

-

Uptake: The dipeptide ester enters the cell via passive diffusion or facilitated transport.

-

Lysosomal Trapping: Being a weak base, it accumulates in the acidic environment of the lysosome (proton trapping).

-

Polymerization: Cathepsin C (DPPI) removes the methyl ester and catalyzes the polymerization of the dipeptide into membranolytic polymers (e.g., (Gly-Leu)n).

-

Lysis: These hydrophobic polymers intercalate into the lysosomal membrane, causing rupture.

-

Death: Leakage of lysosomal enzymes (Cathepsins B, D, L) into the cytosol triggers necrosis or apoptosis.

Pathway Visualization

Figure 1: Mechanism of lysosomotropic toxicity. Specificity is determined by the high expression of Cathepsin C in target cells (NK, CTL, Macrophages).

Pre-Clinical Considerations & Preparation

Compound Stability & Handling

-

Hydrolysis Risk: The methyl ester group is labile. Spontaneous hydrolysis occurs at neutral pH, rendering the compound inactive (H-Gly-Leu-OH is non-toxic).

-

Storage: Store lyophilized powder at -20°C with desiccant.

-

Solution Prep: Prepare fresh immediately before use . Do not store stock solutions.

Specificity Profile

| Cell Type | Sensitivity | Mechanism |

| NK Cells | High | High Cathepsin C content |

| Cytotoxic T Cells (CD8+) | High | High Cathepsin C content |

| Monocytes/Macrophages | High | Phagocytic uptake + Cathepsin C |

| Mast Cells | High | Granule content |

| Helper T Cells (CD4+) | Low/Resistant | Low Cathepsin C activity |

| B Cells | Resistant | Low Cathepsin C activity |

| Stem Cells (HSCs) | Resistant | Lack lytic granules |

Protocol A: Ex Vivo Purging (Gold Standard)

Application: Prevention of Graft-versus-Host Disease (GvHD) in Bone Marrow Transplantation. This protocol treats the donor graft ex vivo to deplete alloreactive T-cells and APCs before in vivo infusion.

Reagents[1]

-

This compound (Verify purity >98%).

-

PBS (Ca2+/Mg2+ free) .

-

RPMI-1640 (Serum-Free). Note: Serum contains esterases that degrade the drug.

-

Red Blood Cell Lysis Buffer .

Step-by-Step Methodology

-

Cell Isolation:

-

Harvest bone marrow or splenocytes from donor mice.

-

Lyse red blood cells (RBCs) using ACK lysis buffer.

-

Wash 2x with PBS.

-

Resuspend cells at 10 x 10⁶ cells/mL in serum-free RPMI.

-

-

Drug Preparation (Critical Timing):

-

Weigh this compound.

-

Dissolve in PBS to create a 25 mM stock solution.

-

Note: The standard dose for Leu-Leu-OMe is 250 µM (0.25 mM). H-Gly-Leu-OMe is less potent; a dose titration (0.25 mM – 5 mM) is recommended for your specific model.

-

Adjust pH to 7.4 immediately if acidic, but use within minutes.

-

-

Incubation (The Purge):

-

Add H-Gly-Leu-OMe to the cell suspension to achieve the final working concentration (e.g., 250 µM for high sensitivity, up to 1-2 mM for robust depletion).

-

Control: Incubate a separate aliquot with PBS only (Vehicle) or Gly-D-Leu-OMe (inactive isomer).

-

Incubate for 15 minutes at room temperature (25°C) .

-

Why RT? Low temperature inhibits lysosomal function; 37°C accelerates spontaneous hydrolysis. RT is the optimal balance.

-

-

Washing:

-

Immediately dilute the suspension 10-fold with cold PBS + 2% FBS (to stop the reaction and neutralize remaining ester).

-

Centrifuge (300 x g, 5 min).

-

Wash 2x with PBS to remove all traces of the drug.

-

-

In Vivo Administration (Transplantation):

-

Resuspend cells in sterile saline.

-

Inject IV (tail vein) into irradiated recipient mice.

-

Validation (Flow Cytometry)

Assess depletion efficiency before injection using these markers:

-

NK Cells: NK1.1+ or CD49b+ (Should be >90% depleted).

-

Macrophages: CD11b+/F4/80+ (Should be >80% depleted).

-

Control: CD4+ T cells (Should remain >90% viable).

Protocol B: Direct Local Administration (Experimental)

Application: Depletion of Peritoneal Macrophages or Mast Cells. Warning: Systemic toxicity is high. This protocol is restricted to compartmentalized cavities (Peritoneum).

Dosing Strategy

-

Route: Intraperitoneal (IP) Injection.

-

Dose: 0.25 mM to 3 mM local concentration.

-

Assuming a mouse peritoneal volume of ~2 mL, inject 200 µL of a 25 mM stock to achieve ~2.5 mM local concentration (approximate).

-

Safety: Start low (0.5 mM effective dose) to avoid necrotic damage to visceral organs.

-

Workflow

Figure 2: Workflow for direct intraperitoneal administration. Speed is critical in Steps 1-2 to prevent hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Depletion Efficiency | Drug hydrolysis | Prepare solution <5 mins before use. Ensure pH is not >7.4 during prep. |

| Serum interference | Ensure incubation (Protocol A) is in Serum-Free media. | |

| Compound Potency | H-Gly-Leu-OMe is less potent than Leu-Leu-OMe. Increase dose to 1-5 mM or switch to Leu-Leu-OMe. | |

| High Non-Specific Death | Incubation too long | Limit exposure to 15-20 mins. |

| Temperature too high | Incubate at Room Temp, not 37°C. | |

| Systemic Toxicity (In Vivo) | Leakage from IP | Reduce volume or concentration. Do not use IV. |

References

-

Thiele, D. L., et al. (1986).[1] "L-leucyl-L-leucine methyl ester treatment of donor cells for prevention of graft-versus-host disease." Journal of Clinical Investigation.

-

Thiele, D. L., & Lipsky, P. E. (1986).[1] "Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester."[2] PNAS.

-

Uchimoto, T., et al. (1999).[3] "Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester."[3][2] Apoptosis.[3][4]

-

Daëron, M., et al. (1992). "Effects of L-leucine Methyl Ester on Mouse Peritoneal Mast Cells." Journal of Immunology.

-

Ohkuri, T., et al. (2010). "L-leucyl-L-leucine methyl ester-mediated depletion of macrophages."[5] Journal of Leukocyte Biology. (Validation of depletion markers).

Sources

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: C-Terminal Modification via On-Resin Fragment Condensation

This Application Note is designed for researchers utilizing Solid-Phase Peptide Synthesis (SPPS) who require the incorporation of the dipeptide ester H-Gly-Leu-OMe·HCl into a peptide sequence.

Because H-Gly-Leu-OMe contains a C-terminal methyl ester protection, it cannot be used as a standard internal building block during chain elongation (which requires a free carboxyl group). Therefore, this protocol addresses the two scientifically valid applications of this reagent in SPPS:

-

Nucleophilic Displacement (Aminolysis): Using H-Gly-Leu-OMe as a nucleophile to cleave a peptide from an activated resin (e.g., Oxime or Thioester), thereby attaching the dipeptide to the C-terminus in one step.

-

Fragment Condensation: Coupling a resin-bound peptide fragment to the N-terminus of H-Gly-Leu-OMe.

Abstract & Strategic Rationale

In advanced peptide therapeutics, C-terminal modification is often required to improve bioavailability or stability. The reagent H-Gly-Leu-OMe·HCl (Glycyl-L-leucine methyl ester hydrochloride) presents a unique challenge: it is a salt form of a dipeptide ester.

Direct coupling of this unit to a resin-bound peptide is a convergent synthesis strategy . Instead of building the sequence linearly (which risks deletion sequences), the researcher synthesizes the core peptide on a Kaiser Oxime or Thioester resin. The final step utilizes the free amine of H-Gly-Leu-OMe to displace the peptide from the resin.

Key Advantages:

-

Convergence: Attaches a pre-validated dipeptide unit, reducing accumulation of errors.

-

Efficiency: Simultaneous cleavage and C-terminal functionalization.[1]

-

Selectivity: Avoids harsh acid cleavage (e.g., HF or high % TFA) if the resin allows mild aminolysis.

Critical Mechanistic Considerations

The HCl Salt Factor

H-Gly-Leu-OMe is supplied as a hydrochloride salt. The amine is protonated (

-

Risk: Direct addition to the resin without neutralization will result in zero reaction .

-

Solution: In situ neutralization with a tertiary base (DIEA or NMM) is required to generate the reactive free amine (

).

Resin Compatibility

Standard Wang or Rink Amide resins are incompatible with this protocol because they require TFA for cleavage. The bond between the peptide and the resin must be susceptible to nucleophilic attack by an amine.

-

Recommended Resin: Kaiser Oxime Resin (

-Nitrobenzophenone oxime polymer) or SAB (Safety-Catch) resin.

Racemization Risks

While Glycine (the nucleophile's N-terminus) is achiral and immune to racemization, the C-terminal amino acid of the resin-bound peptide is highly susceptible to epimerization during the slow aminolysis reaction.

-

Mitigation: Use low-dielectric solvents (DCM/DMF mixtures) and avoid strong bases if possible. If the resin-bound C-terminus is Gly or Pro, racemization is negligible.

Visualizing the Aminolysis Pathway

The following diagram illustrates the mechanism where the free amine of H-Gly-Leu-OMe attacks the activated ester linkage of the Oxime resin.

Figure 1: Mechanism of nucleophilic cleavage (aminolysis) of an oxime resin-bound peptide by H-Gly-Leu-OMe.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Resin-Bound Peptide: Synthesized on Kaiser Oxime Resin (Loading ~0.5 mmol/g).

-

Nucleophile: H-Gly-Leu-OMe·HCl (MW: ~238.7 g/mol ).

-

Solvent: Dichloromethane (DCM) or DMF (Anhydrous).

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Catalyst: Glacial Acetic Acid (AcOH) - Optional, accelerates reaction.

Step-by-Step Methodology

Phase 1: Preparation of the Nucleophile

-

Calculate 3 to 5 equivalents of H-Gly-Leu-OMe·HCl relative to the resin loading.

-

Example: For 0.1 mmol peptide-resin, use 0.3–0.5 mmol of the dipeptide salt.

-

-

Dissolve the H-Gly-Leu-OMe·HCl in a minimal amount of DMF/DCM (1:1 v/v).

-

Add Eq-1 equivalents of DIEA (relative to the HCl salt) to neutralize.

-

Critical: Do not use a large excess of base; it promotes racemization. If using 0.5 mmol salt, use exactly 0.5 mmol DIEA.

-

Phase 2: The Coupling/Cleavage Reaction

-

Wash the peptide-resin 3x with DCM to remove residual wash solvents.

-

Add the neutralized H-Gly-Leu-OMe solution to the reaction vessel containing the resin.

-

Optional Catalysis: Add Glacial Acetic Acid (1–5 eq).

-

Why? Mild acid catalysis protonates the oxime leaving group, significantly increasing the reaction rate without causing premature cleavage of side-chain protectors.

-

-

Agitate gently at room temperature.

-

Time: 12–24 hours. (Aminolysis is slower than standard coupling).

-

-

Monitoring: Analyze the supernatant via HPLC. As the reaction proceeds, the peak for Peptide-Gly-Leu-OMe will increase.

Phase 3: Workup and Isolation

-

Filter the resin and collect the filtrate (contains the product).

-

Wash the resin 3x with DCM and combine with the filtrate.

-

Evaporate the solvent under reduced pressure.

-

Side-Chain Deprotection: The resulting product is Protected-Peptide-Gly-Leu-OMe.

-

If side chains (Boc/tBu) need removal, treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Note: The methyl ester (OMe) is stable to TFA.

-

Data Summary & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Variable | Recommendation | Effect on Yield | Effect on Purity (Racemization) |

| Solvent | DCM or DCM/DMF (1:1) | Moderate | Best (Low dielectric constant minimizes epimerization) |

| Base | DIEA (1.0 eq vs HCl) | High | Good (Excess base increases racemization) |

| Catalyst | Acetic Acid (2-5 eq) | Very High | Neutral/Good |

| Temperature | 25°C | Standard | High Temp (>40°C) risks degradation |

| Stoichiometry | 5.0 equivalents | High | Neutral |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Cleavage.

-

Problem: Product Precipitates in Reaction Vessel.

References

-

DeGrado, W. F., & Kaiser, E. T. (1980). Polymer-bound oxime esters as supports for solid-phase peptide synthesis. The Journal of Organic Chemistry, 45(7), 1295–1300.

- Mihara, H., et al. (1992). Synthesis of C-terminal peptide esters via aminolysis of oxime resin. International Journal of Peptide and Protein Research. Context: Establishes the protocol for using amino acid esters as nucleophiles.

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Verification: The use of DIEA for in-situ neutralization of amino acid ester salts is a foundational technique in convergent SPPS. (Verified via Solid Phase Peptide Synthesis: A Practical Approach, E.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]

- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvolysis and aminolysis on peptidyl-Kaiser oxime resin assisted by Ca2+ and Eu3+: a mild procedure to prepare alpha-methyl and -ethyl esters of protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Dipeptide Methyl Ester Incubation Time

Welcome to the technical support guide for optimizing incubation times for lysosomotropic dipeptide methyl esters. This guide is designed for researchers, scientists, and drug development professionals who are using these compounds to induce selective cell death.

A special note on H-GLY-LEU-OME HCL vs. L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) : The query specified this compound. It is critical to note that the vast majority of published literature detailing the mechanism of lysosomotropic-induced cell death focuses on a similar but distinct compound, L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) . Due to the extensive validation and characterization of Leu-Leu-OMe, this guide will use it as the primary model compound. The underlying principles of lysosomal accumulation and enzymatic activation are highly transferable to other dipeptide methyl esters like this compound. However, researchers must empirically determine the optimal conditions for their specific compound and cell system, as kinetics and efficacy may differ.

Section 1: Foundational Knowledge: The "Why" Behind Incubation Time

Before optimizing when to stop your experiment, it's crucial to understand what is happening inside the cell. The incubation time is not arbitrary; it is a direct function of a multi-step biological cascade.

What is the mechanism of action for lysosomotropic dipeptide methyl esters?

These compounds exploit a unique combination of cell biology and enzyme kinetics to selectively eliminate target cells. The process is elegant and deadly:

-

Passive Diffusion & Lysosomal Trapping: As small, lipophilic molecules, dipeptide methyl esters can passively cross the cell membrane. Once inside the cell, they migrate to the lysosomes. The interior of the lysosome is highly acidic (pH ~4.5-5.0). In this acidic environment, the compound becomes protonated, trapping it within the organelle—a classic example of a lysosomotropic agent[1][2].

-

Enzymatic Conversion: The key to the compound's toxicity lies within the lysosome. An abundant lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C, recognizes the dipeptide methyl ester as a substrate[3].

-

Membranolytic Polymerization (The Kill Step): In the specific, well-documented case of Leu-Leu-OMe, DPPI doesn't just cleave the molecule; it catalyzes a condensation reaction, polymerizing the dipeptide esters into larger structures, such as (Leu-Leu)n-OMe where n≥3[3][4]. These polymers act as detergents, physically disrupting and permeabilizing the lysosomal membrane[4].

-

Downstream Consequences: The rupture of the lysosome is catastrophic for the cell. It releases acidic contents and proteases into the cytosol, leading to rapid cell death. This lysosomal damage is a potent activator of the NLRP3 inflammasome , which in turn activates Caspase-1, leading to a pro-inflammatory form of cell death known as pyroptosis [5][6][7].

This entire process—from diffusion to membrane rupture—is time-dependent. Insufficient incubation will not allow for enough polymer to accumulate, while excessive incubation can lead to non-specific cytotoxicity and artifacts.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the common challenges and questions that arise during experimental setup and execution.

Q1: What is a good starting concentration and incubation time for my cell line?

A: This is the most critical question, and the answer is: it depends entirely on the cell line's expression level of DPPI/Cathepsin C. [3] High DPPI expression leads to rapid compound polymerization and high sensitivity, whereas low DPPI expression confers resistance.

Use the following table as a starting point, based on data from Leu-Leu-OMe. For this compound, it is wise to start with a broad dose-response (e.g., 0.1 mM to 2.5 mM) and time-course experiment.

| Cell Type Category | Typical DPPI/Cathepsin C Level | Example Cell Lines | Starting Concentration (Leu-Leu-OMe) | Starting Time Range |

| High Sensitivity | High | Cytotoxic T Lymphocytes, NK Cells, Monocytes (THP-1) | 0.1 - 0.5 mM | 15 min - 2 hours |

| Moderate Sensitivity | Moderate | Murine B-Cells[8], Neutrophils, Macrophages | 0.5 - 1.5 mM | 1 - 4 hours |